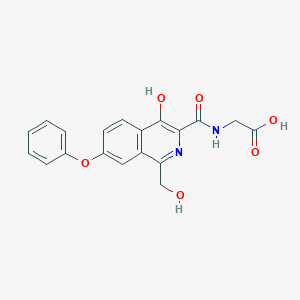
(1-Hydroxymethyl) Roxadustat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxymethyl) Roxadustat involves several steps, starting from the precursor compound Roxadustat. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation under controlled conditions . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control . The process is designed to ensure consistency and scalability while maintaining the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydroxymethyl) Roxadustat undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
(1-Hydroxymethyl) Roxadustat has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1-Hydroxymethyl) Roxadustat involves the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor (HIF) proteins . Under normoxic conditions, prolyl hydroxylase enzymes hydroxylate HIF-α subunits, marking them for degradation. This compound inhibits this hydroxylation, allowing HIF-α to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis and iron metabolism .
Comparación Con Compuestos Similares
Vadadustat: Shares a similar mechanism of action but has distinct pharmacodynamic properties and clinical applications.
Uniqueness: (1-Hydroxymethyl) Roxadustat is unique due to its specific chemical modifications, which enhance its stability and efficacy compared to other HIF-PH inhibitors . Its ability to modulate gene expression under hypoxic conditions makes it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C19H16N2O6 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24) |
Clave InChI |
UUXNKENDDGEQBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


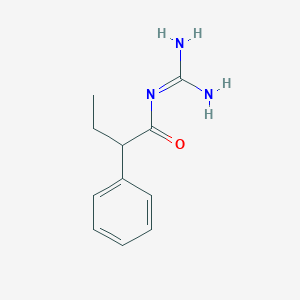

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
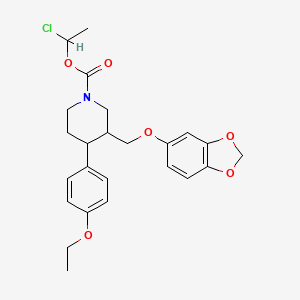

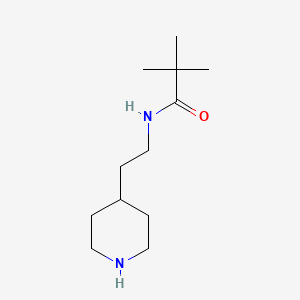
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
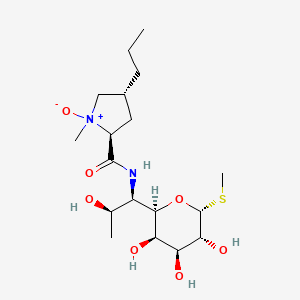
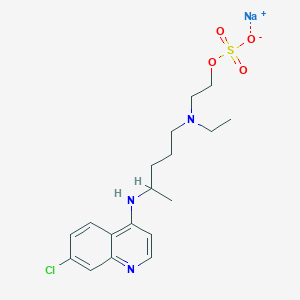
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
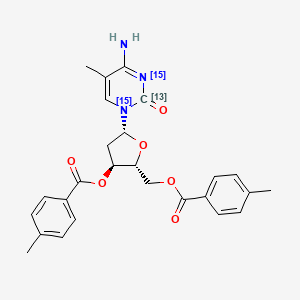
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)

